吡咯宁Y

描述

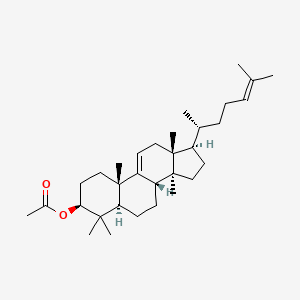

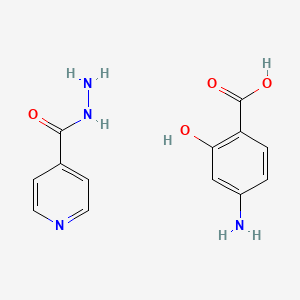

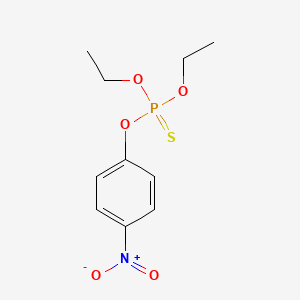

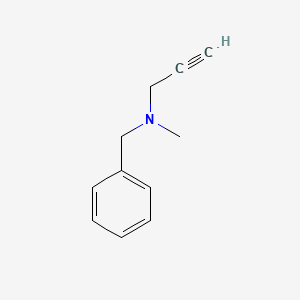

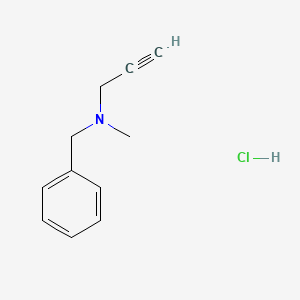

Pyronin Y is a fluorescent dye that intercalates with RNA, DNA, and cellular organelles. Its chemical structure is represented as C17H19ClN2O. The compound is also known by other names, including Pyronine G and C.I. 45005 .

科学研究应用

吡咯宁 Y 在各个科学领域都有应用:

细胞生物学: 用于活细胞中 RNA 的可视化和定位。

流式细胞术: 能够在流式细胞术实验中进行 RNA 定量。

核糖核蛋白复合物: 识别核糖核蛋白复合物中的特定 RNA 亚种。

作用机制

吡咯宁 Y 发挥作用的确切机制仍然是研究的活跃领域。 它已知靶向 RNA 和细胞器。需要进一步研究来阐明其精确的分子靶标和途径。

生化分析

Biochemical Properties

Pyronin Y is known to interact with double-stranded RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) . It forms fluorescent complexes with these biomolecules, enabling semi-quantitative analysis of cellular RNA . The nature of these interactions involves the intercalation of Pyronin Y into the double-stranded structure of the RNA .

Cellular Effects

Pyronin Y has been shown to have both cytostatic and cytotoxic effects on cells . At lower concentrations, Pyronin Y is not toxic but suppresses cell growth, arresting cells in the G1 phase . At higher concentrations, Pyronin Y induces cell arrest in the G2 and S phases and exhibits cytotoxic effects . These effects are believed to be a consequence of Pyronin Y binding to RNA .

Molecular Mechanism

The mechanism of action of Pyronin Y involves its intercalation into double-stranded RNA . This binding can lead to the specific condensation of single-stranded RNA . The polyadenylated sections of mRNA appear to be the most sensitive cellular targets to undergo condensation .

Temporal Effects in Laboratory Settings

The effects of Pyronin Y on cells can change over time. For instance, in the context of cell cycle status, Pyronin Y staining has been used to distinguish between different phases of the cell cycle . This method involves the use of Pyronin Y in combination with Hoechst 33342, a DNA dye .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Pyronin Y in animal models are limited, it’s known that the effects of Pyronin Y can vary with different dosages . At lower concentrations, Pyronin Y exhibits cytostatic effects, while at higher concentrations, it exhibits cytotoxic effects .

Metabolic Pathways

Given its interactions with RNA, it’s likely that Pyronin Y plays a role in the metabolism of RNA within cells .

Transport and Distribution

Pyronin Y is known to accumulate in the mitochondria of viable cells . It can also be localized in nucleoli and uniformly in the cytoplasm at higher concentrations . The distribution of Pyronin Y within cells and tissues is likely influenced by its interactions with RNA .

Subcellular Localization

In terms of subcellular localization, Pyronin Y is known to accumulate in the mitochondria of viable cells . At higher concentrations, Pyronin Y can also be localized in nucleoli . This suggests that Pyronin Y may be directed to specific compartments or organelles based on its interactions with RNA .

准备方法

合成路线: 吡咯宁 Y 的合成涉及特定的化学反应。不幸的是,文献中没有 readily available 的详细合成路线。 它通常通过多步有机合成制备。

反应条件: 吡咯宁 Y 合成的确切反应条件仍然是专有的或未公开的。研究人员已经使用各种方法来获得这种化合物,但具体的细节很少。

工业生产: 由于其有限的商业应用,吡咯宁 Y 并没有进行工业规模的生产。它的大部分用途是在研究实验室。

化学反应分析

反应性: 吡咯宁 Y 主要与 RNA 相互作用,形成荧光复合物。值得注意的是,它与双链核酸,尤其是 RNA 结合。一些常见的反应包括嵌入 RNA 结构。

试剂和条件:RNA 染色: 吡咯宁 Y 已被用于固定细胞中 RNA 的染色。它经常与其他染料(如甲基绿)一起使用,用于识别 RNA 的分布。

主要产物: 吡咯宁 Y 与 RNA 相互作用的主要产物是形成荧光复合物。这些复合物允许对细胞 RNA 含量进行半定量分析。

相似化合物的比较

吡咯宁 Y 由于其对 RNA 的特异性亲和力而独一无二。虽然存在其他阳离子染料,但没有一种表现出相同的 RNA 选择性。一些类似的化合物包括:

甲基绿: 通常与吡咯宁 Y 一起用于 RNA 染色。

吖啶橙: 另一种 RNA 嵌入染料。

属性

IUPAC Name |

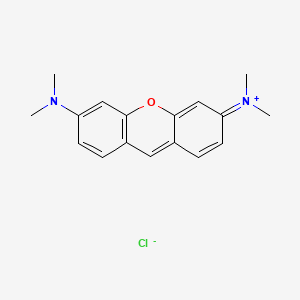

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2O.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCIMLINXXICKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059051 | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous green solid; [Merck Index] Iridescent green crystals; [Amresco MSDS] | |

| Record name | Pyronine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-32-0 | |

| Record name | Pyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyronine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(dimethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRONINE Y | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W659G165T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyronine Y interact with nucleic acids?

A1: [] Pyronine Y exhibits a strong affinity for nucleic acids. This interaction is primarily driven by electrostatic interactions between the positively charged pyronine Y molecule and the negatively charged phosphate backbone of nucleic acids. Additionally, the planar structure of pyronine Y allows it to intercalate between the base pairs of DNA and RNA, further enhancing its binding affinity.

Q2: What is the molecular formula and weight of pyronine Y?

A2: Pyronine Y has the molecular formula C17H19N2O3Cl and a molecular weight of 330.80 g/mol.

Q3: Can you describe the spectroscopic characteristics of pyronine Y?

A3: Pyronine Y displays characteristic absorption and emission spectra. Its maximum absorption wavelength (λmax) typically falls within the range of 545-555 nm, resulting in a pink to red color in solution. Upon excitation, pyronine Y exhibits strong fluorescence with a maximum emission wavelength around 565 nm. [, , , ]

Q4: How does the inclusion of pyronine Y into cyclodextrins affect its fluorescence?

A4: [, , ] Encapsulation of pyronine Y within cyclodextrins, such as β-cyclodextrin and γ-cyclodextrin, can significantly alter its fluorescence properties. While complexation with CB[7] can lead to an increase in fluorescence quantum yields, encapsulation within the larger CB[8] generally results in fluorescence quenching due to the formation of dimeric or trimeric pyronine Y species inside the cavity.

Q5: Has pyronine Y been used for staining in biological studies?

A5: [, , ] Yes, pyronine Y is frequently employed as a histological stain. In combination with Alcian Blue, it enables the visualization of acidic mucins, elastic fibers, and mast cells in various tissues, including lung tissue from different species. Its fluorescent properties also allow for analysis using fluorescence microscopy.

Q6: Does pyronine Y exhibit any catalytic activity?

A6: [, , , , ] While not inherently catalytic, pyronine Y is often used in analytical chemistry for the indirect determination of various analytes through catalytic kinetic methods. These methods exploit the ability of specific analytes to catalyze the oxidation of pyronine Y by oxidizing agents like potassium bromate or sodium periodate, leading to a measurable decrease in fluorescence intensity.

Q7: Can you elaborate on the use of pyronine Y in determining formaldehyde levels?

A7: [] A sensitive catalytic fluorescence method has been developed to determine trace amounts of formaldehyde in food samples. This method utilizes the catalytic effect of formaldehyde on the oxidation of pyronine Y by sodium periodate in phosphoric acid. The decrease in fluorescence intensity is directly proportional to the formaldehyde concentration, allowing for its quantification.

Q8: Have computational methods been used to study pyronine Y?

A8: [] Yes, computational chemistry has been employed to understand the dynamics and predict the thermokinetic parameters of supramolecular systems involving pyronine Y, such as its complexes with cyclodextrins. Molecular modeling and mathematical relationships integrating thermodynamic and kinetic parameters have been used to determine rate constants for association and dissociation processes.

Q9: How do structural modifications of pyronine Y affect its properties?

A9: [, ] Subtle structural differences between pyronine Y and its close analogue, pyronine B, can significantly impact their complexation behavior with cyclodextrins and their fluorescence properties. These variations highlight the importance of specific interactions between the dye molecule and the host cavity in influencing the stability and dynamics of the resulting complexes.

Q10: Are there any safety concerns associated with the use of pyronine Y?

A10: While pyronine Y is commonly used as a research reagent, information regarding its potential toxicity and long-term effects is limited within the provided research. Standard laboratory safety procedures should be followed when handling pyronine Y.

Q11: What analytical methods are employed to study and quantify pyronine Y?

A12: [, , ] Various analytical techniques are used to characterize and quantify pyronine Y, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

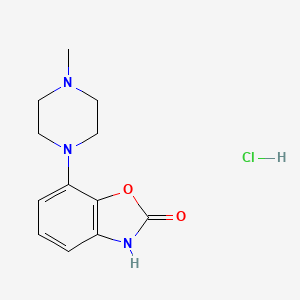

![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)